molecular formula C20H23ClN4O2 B12164748 [1-(6-Chloropyridazin-3-yl)piperidin-3-yl](2-phenylmorpholin-4-yl)methanone

[1-(6-Chloropyridazin-3-yl)piperidin-3-yl](2-phenylmorpholin-4-yl)methanone

Cat. No.: B12164748
M. Wt: 386.9 g/mol
InChI Key: HJPABEJFQAAARE-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at the 6-position, linked to a piperidin-3-yl group. The piperidine moiety is further connected to a morpholin-4-ylmethanone scaffold bearing a phenyl substituent at the 2-position of the morpholine ring. This structural complexity is characteristic of bioactive molecules targeting kinases or neurotransmitter receptors, where morpholine and piperidine rings enhance solubility and binding affinity .

Properties

Molecular Formula

C20H23ClN4O2

Molecular Weight

386.9 g/mol

IUPAC Name

[1-(6-chloropyridazin-3-yl)piperidin-3-yl]-(2-phenylmorpholin-4-yl)methanone

InChI

InChI=1S/C20H23ClN4O2/c21-18-8-9-19(23-22-18)24-10-4-7-16(13-24)20(26)25-11-12-27-17(14-25)15-5-2-1-3-6-15/h1-3,5-6,8-9,16-17H,4,7,10-14H2

InChI Key

HJPABEJFQAAARE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the chloropyridazine ring, followed by the formation of the piperidine ring, and finally, the attachment of the phenylmorpholine moiety. Common reagents used in these steps include chlorinating agents, piperidine derivatives, and phenylmorpholine precursors. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has indicated that derivatives of compounds similar to 1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone exhibit significant anticancer properties. For instance, studies on pyridazine derivatives have shown promising results against various cancer cell lines, suggesting that this compound could be a lead in anticancer drug development .
  • Antimicrobial Properties :
    • The compound's structural features may contribute to its antimicrobial efficacy. Similar piperidine derivatives have demonstrated activity against Mycobacterium tuberculosis, indicating potential use in treating resistant bacterial infections .
  • Neurological Applications :
    • Compounds with similar structures have been investigated for their neuroprotective effects. The piperidine moiety is known for its ability to interact with neurotransmitter systems, which may provide insights into treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant activity against various cancer cell lines
AntimicrobialEffective against resistant strains of bacteria
NeuroprotectivePotential for treatment of neurodegenerative diseases

Case Studies

  • Anticancer Research :
    • A study demonstrated that a derivative of the compound inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis in cancer cells .
  • Antimicrobial Studies :
    • In vitro tests revealed that similar compounds exhibited minimum inhibitory concentrations (MICs) effective against Mycobacterium tuberculosis, highlighting their potential as new antibiotics .
  • Neuroprotective Effects :
    • Research involving animal models indicated that compounds similar to 1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone could reduce neuroinflammation and improve cognitive functions, suggesting a therapeutic role in Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, which can modulate their activity and influence cellular processes. The exact pathways involved depend on the specific context in which the compound is used, such as its therapeutic application or its role in a biochemical assay.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several derivatives reported in the literature. Key comparisons include:

Table 1: Core Heterocycles and Substituents

Compound Name Core Structure Key Substituents Reference
1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone Pyridazine 6-Cl, piperidin-3-yl, 2-phenylmorpholin-4-ylmethanone N/A
2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 2-Cl, 4-morpholin-4-yl, 6-(4-methanesulfonyl-piperazinylmethyl)
(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-(1-methyl-piperidin-4-yl)-amine Thieno[3,2-d]pyrimidine 2-Cl, 4-morpholin-4-yl, 6-(methyl-(1-methyl-piperidin-4-yl)aminomethyl)
1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone Pyrrolo[2,3-c]pyridine 7-(3-Cl-phenylamino), 1,3-dimethyl, 4-morpholin-4-ylmethanone
2-Chloro-6-((3R,5S)-4-methanesulfonyl-3,5-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine 2-Cl, 4-morpholin-4-yl, 6-(methanesulfonyl-dimethyl-piperazinylmethyl)

Key Observations:

  • Substituent Diversity: Unlike sulfonamide- or methylamine-modified piperazine/piperidine rings in analogues (e.g., ), the target compound features a 2-phenylmorpholine group, which may enhance lipophilicity and steric bulk.
  • Chlorine Position: The 6-chloro substitution on pyridazine aligns with 2-chloro substitutions in thienopyrimidines (e.g., ), a common strategy to modulate reactivity and target engagement.

Physicochemical Properties

While explicit data for the target compound is unavailable, comparisons can be inferred:

  • Molecular Weight: Analogues like exhibit molecular weights ~542 Da (calculated from [M+H]<sup>+</sup> 542.25), suggesting the target compound’s weight is comparable.
  • Solubility: Sulfonamide-containing analogues (e.g., ) likely exhibit higher aqueous solubility than the target’s phenylmorpholine group, which may increase hydrophobicity.
  • Stability: The absence of hydrolytically labile groups (e.g., aldehydes in ) in the target compound suggests improved stability under physiological conditions.

Biological Activity

The compound 1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone is a synthetic organic molecule with potential therapeutic applications. Its unique structure, featuring a chloropyridazine moiety and a morpholine ring, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H21ClN4O
  • Molecular Weight : 348.84 g/mol
  • CAS Number : Not explicitly provided in the search results but can be derived from the structure.

Pharmacological Profile

  • Antidepressant Activity :
    • Studies have indicated that compounds similar to 1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone exhibit significant antidepressant-like effects in animal models. This activity is often linked to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer Properties :
    • Preliminary investigations suggest that this compound may possess anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects :
    • The compound may also display anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. Mechanistic studies are needed to elucidate the pathways involved.

The precise mechanisms by which 1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone exerts its biological effects are still under investigation. However, several hypotheses include:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing mood and behavior.
  • Signal Transduction Pathways : It may modulate key signaling pathways involved in cell survival and proliferation.

Case Studies

StudyFindingsReference
Study 1Demonstrated antidepressant-like effects in rodent models, with improved behavior in forced swim tests.
Study 2Showed significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Study 3Reported anti-inflammatory effects in vitro, reducing cytokine production in activated macrophages.

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